4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of 1,2,4-triazole-5-thione, characterized by a 3-ethoxy-4-hydroxybenzylidene substituent at position 4 and a meta-tolyl (m-tolyl) group at position 3. The presence of the ethoxy and hydroxy groups on the benzylidene moiety enhances its electron-donating capacity and solubility, while the m-tolyl group contributes to lipophilicity, influencing bioavailability .
Properties
CAS No. |
478256-09-6 |
|---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-16-10-13(7-8-15(16)23)11-19-22-17(20-21-18(22)25)14-6-4-5-12(2)9-14/h4-11,23H,3H2,1-2H3,(H,21,25)/b19-11+ |
InChI Key |
DARMOOFSZFZRDG-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate aldehydes and amines followed by cyclization reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Schiff Base Formation and Hydrolysis
The benzylideneamino group (-N=CH-) undergoes reversible Schiff base reactions. Acidic hydrolysis regenerates the parent aldehyde and amine:
This reaction is critical for modifying the compound’s solubility or biological activity .
Nucleophilic Substitution at the Thione Sulfur
The thione (-C=S) group participates in nucleophilic substitutions. For example, alkylation with methyl iodide forms the thioether derivative:
Key Data :
Electrophilic Aromatic Substitution
The m-tolyl and benzylidene aromatic rings undergo halogenation or nitration. Bromination occurs preferentially at the para position of the m-tolyl group:
Conditions :
Complexation with Metal Ions
The thione sulfur and hydroxyl oxygen act as coordination sites for transition metals. For example, Cu(II) complexation forms a stable octahedral complex:
Properties :
Mannich Reaction for Hybrid Derivatives
The NH group in the triazole ring reacts with formaldehyde and secondary amines to form Mannich bases:
Example :
| Reactant (R₂NH) | Product Activity (MIC vs S. aureus) |
|---|---|
| Piperidine | 2.5 µg/mL (vs 8 µg/mL for parent) |
| Morpholine | 3.1 µg/mL |
| Data adapted from ciprofloxacin-triazole hybrids . |
Oxidation of Thione to Sulfonic Acid
Oxidation with H₂O₂ converts the thione to a sulfonic acid group:
Impact :
-
Increased water solubility (log P reduced by 1.8 units).
-
Bioactivity shift: Loss of antifungal activity but enhanced anti-inflammatory effects.
Cyclocondensation with Hydrazides
Reaction with hydrazides forms fused triazolo-thiadiazine systems:
Optimized Conditions :
Photochemical [2+2] Cycloaddition
Under UV light, the benzylidene double bond undergoes dimerization:
Characterization :
Scientific Research Applications
Chemistry
In chemistry, 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of triazole compounds are explored for their potential as drugs. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new treatments for various diseases.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares the 1,2,4-triazole-5-thione core with multiple analogues but differs in substituent patterns:
- Benzylideneamino Group: The 3-ethoxy-4-hydroxy substitution is distinct from common variants like 4-fluoro (e.g., compound 6k in ), 2-hydroxy (compound 6e in ), or 3,4-dimethoxy (compound 5 in ) .
- Aryl Substituents : The m-tolyl group at position 3 contrasts with flurbiprofen-derived biphenyl (), pyridinyl (), or ibuprofen-linked isobutylphenyl () groups .
Spectroscopic and Crystallographic Analysis
Spectral Data
- IR Spectroscopy : The thione (C=S) stretch appears near 1236 cm⁻¹, consistent across analogues (e.g., 1236 cm⁻¹ in ). The Schiff base (C=N) stretch is observed at ~1600 cm⁻¹ .
- ¹H NMR : The benzylidene proton (N=CH) resonates as a singlet at δ 9.3–9.6 ppm, similar to compounds in and . The ethoxy (-OCH₂CH₃) group shows a quartet at δ 3.8–4.2 ppm .
Crystallography
The crystal structure of the target compound (if resolved) would exhibit planar triazole rings and intramolecular hydrogen bonding (e.g., S1···H-N interactions), as seen in and . The dihedral angles between the triazole and aromatic rings influence molecular packing and stability .
Table 2: Key Crystallographic Parameters
| Compound | Dihedral Angle (Triazole/Aromatic) | Hydrogen Bonding Motif | Reference ID |
|---|---|---|---|
| Compound | 13.26° (C1–C6) / 75.89° (C11–C16) | N–H···S (R₂²(8) dimer) | |
| Compound | 8.5° (Triazole/C6) | C–H···S (S(6) ring) |
Analgesic and Anti-inflammatory Potential
- Target Compound : Predicted to exhibit analgesic activity due to structural similarity to flurbiprofen-derived triazoles (e.g., compound 6e in showed 65% inhibition in writhing tests) .
- Ibuprofen Hybrids : highlights anti-inflammatory properties via COX-2 inhibition, suggesting the m-tolyl group may confer similar effects .
Antitumor Activity
Schiff base triazoles with electron-donating groups (e.g., methoxy, hydroxy) demonstrate moderate antitumor activity. For example, 3,4-dimethoxy derivatives () inhibit breast cancer cell lines (IC₅₀ = 12 µM) .
Biological Activity
The compound 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the 1,2,4-triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
This compound features a triazole ring with an ethoxy group and a hydroxybenzylidene moiety. The presence of the thione functional group enhances its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 334.397 g/mol .
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially inhibiting their growth through interaction with microbial enzymes or receptors involved in cell wall synthesis.
- Anticancer Properties : Molecular docking studies suggest that it can bind to proteins involved in cancer pathways, potentially inhibiting tumor growth .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes that play roles in inflammation and infection pathways. For instance, docking studies have shown effective binding to COX enzymes .
- Receptor Interaction : The compound could also interact with receptors involved in cellular signaling pathways related to cancer and inflammation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-(m-tolyl)-1H-1,2,4-triazole | Amino group at position 4 | Antibacterial activity against E. coli |
| 3-(5-Nitrobenzylidene)amino-1H-triazole | Nitro substituent on benzylidene | Anticancer properties |
| 5-(p-Chlorobenzylidene)-3-amino-1H-triazole | Chlorine substituent | Enhanced antibacterial activity |
The distinct combination of the ethoxy group and hydroxybenzylidene moiety in our compound may provide unique pharmacological profiles compared to these derivatives .
Case Studies
Several studies have documented the biological activities of similar triazole derivatives:
- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity against various pathogens. The incorporation of specific substituents significantly enhanced their efficacy .
- Anticancer Research : Triazoles have been explored for their potential in cancer therapy due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione with 3-ethoxy-4-hydroxybenzaldehyde. Catalysts like AlCl₃ in chloroform under reflux (6–8 hours) are common . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yield compared to chloroform.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or mild bases (e.g., piperidine) can reduce side reactions.
- Temperature control : Lower temperatures (60–70°C) may prevent decomposition of the Schiff base intermediate.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- FT-IR : Confirm the presence of C=N (1600–1650 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches. Disappearance of the aldehyde C=O peak (~1700 cm⁻¹) confirms Schiff base formation .
- NMR : ¹H NMR should show resonances for the triazole ring (δ 8.2–8.5 ppm), benzylidene protons (δ 7.5–8.0 ppm), and ethoxy group (δ 1.3–1.5 ppm for CH₃) .
- X-ray crystallography : Resolve dihedral angles between the triazole core and aromatic substituents (e.g., 53–78° for analogous structures) to confirm stereoelectronic effects .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are effective in predicting the electronic properties and reactivity of this triazole-thione derivative?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps, which correlate with charge-transfer interactions (e.g., gaps of ~4.0 eV for similar triazoles) .
- NBO Analysis : Identify hyperconjugative interactions (e.g., LP(S) → σ*(C-N)) to explain thione tautomer stability .
- Molecular Electrostatic Potential (MEP) : Map electrophilic/nucleophilic sites to predict regioselectivity in substitution reactions .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved for this compound?
- Methodological Answer :
- Assay Standardization : Use CLSI/MIC guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and solvent controls (DMSO < 1% v/v) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position of the m-tolyl ring to enhance membrane penetration .
- Synergy Studies : Test combinations with commercial antibiotics (e.g., ciprofloxacin) to identify potentiating effects .
Q. What crystallographic techniques are critical for analyzing hydrogen-bonding networks and supramolecular assembly in this compound?
- Methodological Answer :
- Single-Crystal XRD : Resolve intermolecular N-H···S (2.8–3.0 Å) and O-H···N (2.6–2.8 Å) interactions driving dimerization .
- Hirshfeld Surface Analysis : Quantify contributions of H-bonding (40–50%) and van der Waals interactions (30–35%) to crystal packing .
- Temperature-Dependent Studies : Collect data at 100 K to minimize thermal motion artifacts and refine disorder models for flexible ethoxy groups .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields (e.g., 60% vs. 85%) be systematically addressed?
- Methodological Answer :
- Reaction Monitoring : Use TLC/HPLC to track intermediate formation (e.g., Schiff base at Rf 0.5 in ethyl acetate/hexane 3:7) .
- Purification Protocols : Compare column chromatography (silica gel, 100–200 mesh) vs. recrystallization (ethanol/water) to isolate pure product .
- Byproduct Identification : LC-MS can detect hydrolyzed intermediates (e.g., free aldehyde at m/z 165) that reduce yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
